

The Role of GB1107 in Modulating the Tumor Microenvironment: A Technical Guide

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Compound of Interest

Compound Name: GB1107

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Executive Summary

GB1107 is a potent and selective small-molecule inhibitor of Galectin-3 (Gal-3), a β -galactoside-binding lectin implicated in numerous aspects of cancer progression. This technical guide provides an in-depth overview of the preclinical evidence demonstrating the role of **GB1107** in modulating the tumor microenvironment (TME). By targeting Galectin-3, **GB1107** disrupts key pathological processes within the TME, leading to reduced tumor growth, decreased metastasis, and enhanced anti-tumor immunity. This document summarizes key quantitative data from preclinical studies in various cancer models, details the experimental protocols for pivotal assays, and visualizes the underlying signaling pathways and experimental workflows. The evidence presented herein positions **GB1107**, and its clinical successor GB1211, as a promising therapeutic strategy, both as a monotherapy and in combination with immune checkpoint inhibitors.

Introduction to Galectin-3 in the Tumor Microenvironment

Galectin-3 is a multifaceted protein that is frequently overexpressed in a wide range of cancers. [1] Its expression is associated with poor prognosis, metastasis, and resistance to therapy.[1] Within the TME, Galectin-3, secreted by both tumor and stromal cells, orchestrates a complex network of interactions that promote tumorigenesis. These include:

- **Immune Suppression:** Galectin-3 contributes to an immunosuppressive TME by promoting the polarization of M2-like tumor-associated macrophages (TAMs), suppressing T-cell activation and inducing T-cell apoptosis.[2]
- **Tumor Growth and Proliferation:** It can directly stimulate cancer cell proliferation and confer resistance to apoptosis.
- **Metastasis:** Galectin-3 facilitates cell adhesion, migration, and invasion, key steps in the metastatic cascade.
- **Angiogenesis:** It promotes the formation of new blood vessels that supply nutrients to the tumor.

Given its central role in fostering a pro-tumorigenic microenvironment, Galectin-3 has emerged as a compelling therapeutic target.

GB1107: A Selective Galectin-3 Inhibitor

GB1107 is a small molecule designed to selectively inhibit the carbohydrate-recognition domain of Galectin-3, thereby blocking its downstream functions. Preclinical studies have demonstrated its efficacy in various cancer models, highlighting its potential to remodel the TME and impede cancer progression.

Preclinical Efficacy of GB1107 in Oncology Lung Adenocarcinoma

In preclinical models of lung adenocarcinoma, **GB1107** has demonstrated significant anti-tumor activity, both as a monotherapy and in combination with anti-PD-L1 checkpoint inhibitors.[1][3][4][5]

Table 1: Efficacy of **GB1107** in a Syngeneic Mouse Model of Lung Adenocarcinoma (LLC1)[1][6]

Treatment Group	Mean Tumor Volume (mm ³) at Day 18	% Tumor Growth Inhibition	Mean Tumor Weight (mg) at Day 18	% Tumor Weight Reduction
Vehicle	~1100	-	~120	-
GB1107 (10 mg/kg, daily)	~570	48%	~63	47.5%
Anti-PD-L1	~1050	4.5%	~115	4.2%
GB1107 + Anti-PD-L1	~550	50%	~60	50%

Table 2: Effect of **GB1107** on Metastasis in a Lung Adenocarcinoma Model[\[1\]](#)[\[6\]](#)

Treatment Group	Relative Lung Tumor Burden (Luciferase Signal)	% Reduction in Metastasis
Vehicle	1.0	-
GB1107 (10 mg/kg, daily)	0.21	79%

Table 3: Modulation of the Tumor Microenvironment by **GB1107** in Lung Adenocarcinoma[\[1\]](#)[\[6\]](#)

Immune Cell Population	Change with GB1107 Treatment	Gene Expression Marker	Change with GB1107 Treatment
M1 Macrophages (CD206-)	Increased Infiltration	iNOS	Upregulated
M2 Macrophages (CD206+)	Decreased Infiltration	Arg1	Downregulated
CD8+ T-cells	Increased Infiltration	Granzyme B, IFN- γ	Upregulated

Thyroid Cancer

In in vitro models of thyroid cancer, **GB1107** has been shown to inhibit key processes associated with metastasis.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Table 4: In Vitro Effects of **GB1107** on Thyroid Cancer Cells[\[7\]](#)[\[8\]](#)[\[9\]](#)

Cancer Cell Line	GB1107 Concentration	Effect on Cell Migration	Effect on Cell Invasion
FTC-133	10 μ M	Significant Inhibition	Significant Inhibition
8505C	10 μ M	Significant Inhibition	Significant Inhibition
FTC-133	100 μ M	Strong Inhibition	Strong Inhibition
8505C	100 μ M	Strong Inhibition	Strong Inhibition

Pancreatic Cancer

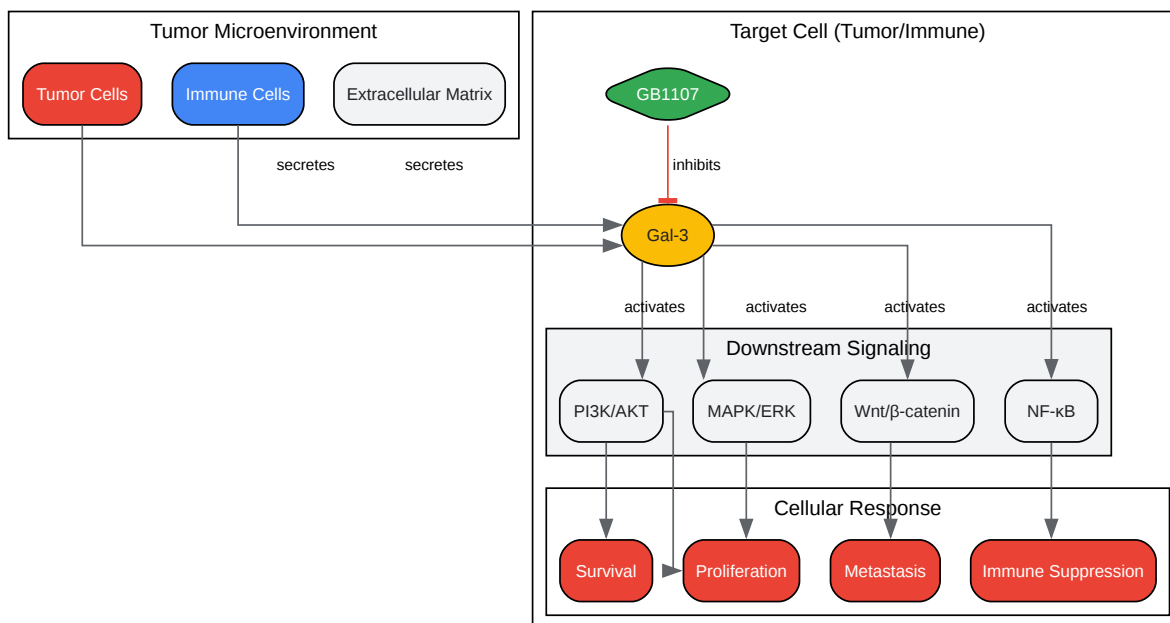
Preclinical studies in pancreatic cancer models suggest that **GB1107** can enhance the efficacy of immunotherapy.[\[10\]](#) Genetic deletion of Galectin-3 in a mouse model of pancreatic ductal adenocarcinoma (PDAC) led to an increase in T-cell infiltration and an altered myeloid cell phenotype, making the tumors more susceptible to immune checkpoint blockade.[\[10\]](#) Treatment with **GB1107** in combination with a KRAS G12D inhibitor resulted in significantly enhanced therapeutic efficacy in an orthotopic pancreatic tumor mouse model.[\[10\]](#)

Gastric Cancer

In a preclinical orthotopic mouse model of gastric cancer, the **GB1107** analogue demonstrated the ability to inhibit tumor growth. This effect is linked to the role of Galectin-3 in promoting a pro-tumorigenic inflammatory state in the gastric mucosa.

Mechanism of Action: Signaling Pathways Modulated by **GB1107**

GB1107's therapeutic effects stem from its inhibition of Galectin-3, which in turn modulates several critical intracellular signaling pathways.



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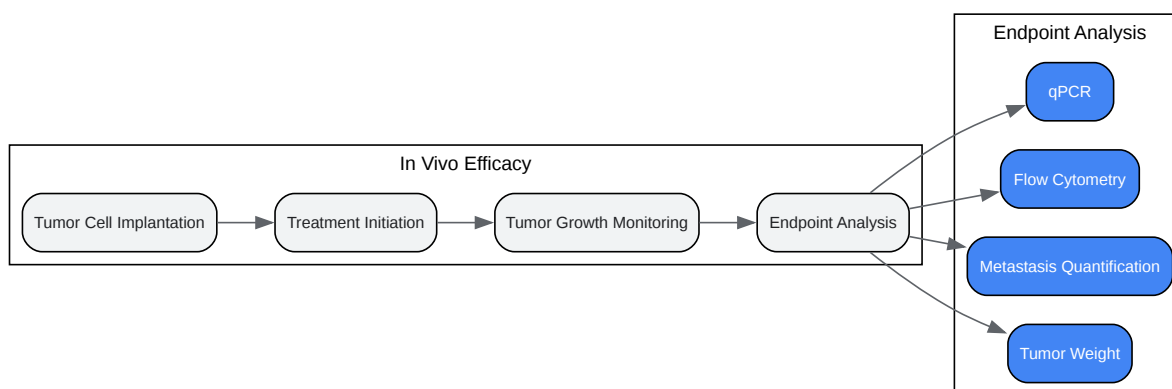
Figure 1: GB1107 inhibits Galectin-3, blocking multiple pro-tumorigenic signaling pathways.

Experimental Protocols

In Vivo Tumor Growth and Metastasis Studies (Lung Adenocarcinoma)[1][6]

- Cell Lines: Lewis Lung Carcinoma (LLC1) cells.
- Animal Models: C57BL/6 mice for syngeneic models.
- Tumor Implantation: Subcutaneous injection of LLC1 cells into the flanks of mice. For metastasis studies, intravenous injection of luciferase-expressing LLC1 cells.

- Treatment: Oral gavage of **GB1107** (10 mg/kg) daily. For combination studies, intraperitoneal injection of anti-PD-L1 antibody.
- Tumor Measurement: Tumor volume measured regularly with calipers. At the end of the study, tumors are excised and weighed.
- Metastasis Quantification: Lung metastasis quantified by measuring luciferase activity in whole-lung lysates.
- Immunophenotyping: Tumors are dissociated into single-cell suspensions and analyzed by flow cytometry for immune cell populations (macrophages, T-cells).
- Gene Expression Analysis: RNA is extracted from tumor tissue and analyzed by qPCR for markers of immune activation.



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Figure 2: General workflow for in vivo preclinical evaluation of **GB1107**.

In Vitro Cell Migration and Invasion Assays (Thyroid Cancer)[7][8][9]

- Cell Lines: FTC-133 and 8505C human thyroid cancer cell lines.
- Migration Assay: Boyden chamber assay. Cells are seeded in the upper chamber of a transwell insert, and chemoattractant is placed in the lower chamber. Migrated cells on the underside of the insert are stained and quantified.
- Invasion Assay: Similar to the migration assay, but the transwell insert is coated with Matrigel to simulate the extracellular matrix. Invading cells are quantified.
- Treatment: **GB1107** is added to the cell culture medium at various concentrations.
- Western Blot Analysis: To assess the impact on signaling pathways, cell lysates are analyzed by Western blot for key proteins such as phosphorylated AKT and β -catenin.

Clinical Development and Future Perspectives

While direct clinical trial data for **GB1107** in oncology is not publicly available, its orally available analogue, GB1211, is currently in clinical development.

- GALLANT-1 Trial (NCT05240131): A Phase 1b/2a trial of GB1211 in combination with the anti-PD-L1 antibody atezolizumab for the first-line treatment of non-small cell lung cancer (NSCLC).^{[11][12]} Topline results showed an encouraging objective tumor response rate of 60% in patients who received the recommended Phase 2 dose.^[13]
- Melanoma and Head and Neck Squamous Cell Carcinoma Trial: An investigator-initiated Phase 2 trial is evaluating GB1211 in combination with the anti-PD-1 antibody pembrolizumab in patients with metastatic melanoma and HNSCC.^[14]

The promising preclinical data for **GB1107**, coupled with the early clinical success of its successor GB1211, strongly supports the continued investigation of Galectin-3 inhibition as a novel strategy to overcome resistance to immunotherapy and improve outcomes for cancer patients.

Conclusion

GB1107 effectively modulates the tumor microenvironment by inhibiting the multifaceted pro-tumorigenic functions of Galectin-3. Preclinical evidence across multiple cancer types

demonstrates its ability to reduce tumor growth and metastasis, and importantly, to reprogram the immune landscape to be more responsive to anti-tumor immunity. The ongoing clinical development of the Galectin-3 inhibitor GB1211 further validates this approach. The data compiled in this guide underscore the significant potential of targeting Galectin-3 with inhibitors like **GB1107** as a valuable addition to the oncology armamentarium. Further research is warranted to fully elucidate the therapeutic potential of this class of drugs in a broader range of malignancies.

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